molecular formula C10H14NP B14370079 2-Methyl-1-(phenylphosphanyl)propan-1-imine CAS No. 89996-89-4

2-Methyl-1-(phenylphosphanyl)propan-1-imine

Cat. No.: B14370079
CAS No.: 89996-89-4
M. Wt: 179.20 g/mol
InChI Key: FWCXGSYTEUTBJQ-UHFFFAOYSA-N
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Description

2-Methyl-1-(phenylphosphanyl)propan-1-imine is an organic compound that belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(phenylphosphanyl)propan-1-imine typically involves the reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone. The reaction is usually carried out under acidic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:

[ \text{R-CHO} + \text{R’-NH}_2 \rightarrow \text{R-CH=N-R’} + \text{H}_2\text{O} ]

In this case, the primary amine is 2-Methyl-1-(phenylphosphanyl)propan-1-amine, and the carbonyl compound is an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as metal complexes, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(phenylphosphanyl)propan-1-imine can undergo various types of chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Various substituted imines or amines, depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(phenylphosphanyl)propan-1-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(phenylphosphanyl)propan-1-imine involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles or other chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar structure but different functional groups.

    2-Methyl-1-phenylpropan-1-amine: A related amine compound with similar applications.

    N,N-Dimethylethanamine: Another amine with comparable reactivity.

Uniqueness

2-Methyl-1-(phenylphosphanyl)propan-1-imine is unique due to the presence of the phenylphosphanyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in catalysis and materials science.

Properties

CAS No.

89996-89-4

Molecular Formula

C10H14NP

Molecular Weight

179.20 g/mol

IUPAC Name

2-methyl-1-phenylphosphanylpropan-1-imine

InChI

InChI=1S/C10H14NP/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-8,11-12H,1-2H3

InChI Key

FWCXGSYTEUTBJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=N)PC1=CC=CC=C1

Origin of Product

United States

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